Mal-PEG4-bis-PEG4-propargyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H81N5O20 |

|---|---|

Molecular Weight |

1060.2 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

InChI |

InChI=1S/C49H81N5O20/c1-3-15-61-23-29-67-35-38-70-33-27-65-21-12-51-45(56)8-18-73-41-43(42-74-19-9-46(57)52-13-22-66-28-34-71-39-36-68-30-24-62-16-4-2)53-47(58)10-17-63-25-31-69-37-40-72-32-26-64-20-11-50-44(55)7-14-54-48(59)5-6-49(54)60/h1-2,5-6,43H,7-42H2,(H,50,55)(H,51,56)(H,52,57)(H,53,58) |

InChI Key |

NZFZQJBPQMLSSG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG4-bis-PEG4-propargyl: A Heterotrifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Mal-PEG4-bis-PEG4-propargyl, a heterotrifunctional linker designed for the development of complex bioconjugates, particularly antibody-drug conjugates (ADCs). This document details its chemical characteristics, provides generalized experimental protocols for its use, and illustrates the logical workflows for its application in bioconjugation.

Introduction

This compound is a versatile crosslinking reagent that features three distinct reactive moieties: a maleimide (B117702) group and two propargyl groups. This unique combination allows for a sequential and controlled conjugation of different molecules. The maleimide group is highly selective for thiol groups (sulfhydryl groups, -SH), commonly found in cysteine residues of proteins, making it ideal for antibody conjugation. The two propargyl groups are terminal alkynes that readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the attachment of azide-modified molecules, such as cytotoxic payloads or imaging agents.

The core structure of the linker incorporates two polyethylene (B3416737) glycol (PEG) chains (PEG4), which enhances the solubility and reduces the aggregation of the resulting bioconjugate. This is a critical feature in the development of ADCs, as it can improve their pharmacokinetic and pharmacodynamic properties. The linker is also described as cleavable, suggesting that it may contain a functionality designed to release the payload under specific physiological conditions, a key aspect of targeted drug delivery.[1]

Structure and Properties

The chemical structure of this compound is characterized by a central scaffold that branches to present a maleimide group at one end and two propargyl groups at the other, with PEG4 spacers integrated into the backbone.

Chemical Structure

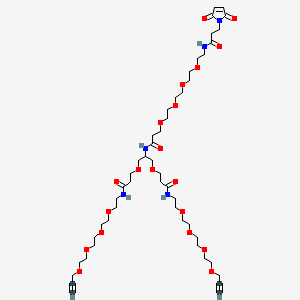

Molecular Formula: C49H81N5O20[2]

SMILES: O=C(CCOCCOCCOCCOCCNC(CCN1C(C=CC1=O)=O)=O)NC(COCCC(NCCOCCOCCOCCOCC#C)=O)COCCC(NCCOCCOCCOCCOCC#C)=O[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing successful conjugation experiments.

| Property | Value | Reference |

| Molecular Weight | 1060.19 g/mol | [2] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMSO (e.g., 10 mM) | [2] |

| Purity | Typically >95% | Generic |

| Storage | Recommended to be stored at -20°C | Generic |

Applications in Bioconjugation

The unique trifunctional nature of this compound makes it a powerful tool for the construction of well-defined, multi-component bioconjugates. Its primary application is in the field of antibody-drug conjugates (ADCs), where it serves as a bridge between a targeting antibody and a therapeutic payload.

The general workflow for creating an ADC using this linker involves two main steps:

-

Antibody Conjugation: The maleimide group of the linker reacts with free thiol groups on the antibody. These thiols can be naturally occurring or, more commonly, generated by the selective reduction of interchain disulfide bonds in the antibody's hinge region. This reaction forms a stable thioether bond.

-

Payload Attachment: The two propargyl groups on the antibody-linker conjugate are then available for the attachment of azide-functionalized payload molecules via CuAAC. This allows for the precise and efficient conjugation of two payload molecules per linker.

This dual-payload capability can be advantageous for increasing the drug-to-antibody ratio (DAR) in a controlled manner, potentially enhancing the therapeutic efficacy of the ADC.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments involving this compound. These protocols are intended as a starting point and should be optimized for specific antibodies, payloads, and experimental conditions.

Protocol for Antibody Thiolation (Disulfide Reduction)

This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation with the maleimide moiety of the linker.

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Desalting column

Procedure:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer.

-

Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Remove excess TCEP immediately using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

-

The resulting antibody with free thiol groups should be used immediately in the next conjugation step.

Protocol for Maleimide-Thiol Conjugation

This protocol outlines the conjugation of the maleimide group of this compound to the thiolated antibody.

Materials:

-

Thiolated antibody from the previous step

-

This compound

-

Anhydrous DMSO

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

-

Quenching reagent (e.g., N-acetylcysteine or L-cysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Add a 5- to 20-fold molar excess of the linker solution to the thiolated antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

To quench any unreacted maleimide groups, add a quenching reagent in slight excess to the linker.

-

Purify the antibody-linker conjugate using a suitable method such as size-exclusion chromatography to remove excess linker and other small molecules.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified payload to the propargyl groups of the antibody-linker conjugate.

Materials:

-

Antibody-linker conjugate from the previous step

-

Azide-modified payload

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

-

Ligand solution (e.g., THPTA, 50 mM in water)

-

Reducing agent solution (e.g., sodium ascorbate (B8700270), 100 mM in water, freshly prepared)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

To the antibody-linker conjugate solution, add the azide-modified payload at a 2- to 10-fold molar excess relative to the alkyne groups.

-

Prepare the catalyst premix: In a separate tube, combine the CuSO4 and ligand solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

-

Add the catalyst premix to the antibody-linker and payload mixture. A final copper concentration of 0.1-0.5 mM is typically sufficient.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purify the final antibody-drug conjugate using a suitable method like size-exclusion chromatography to remove unreacted payload, catalyst, and other reagents.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Maleimide-thiol conjugation reaction scheme.

References

The Core Mechanism of Mal-PEG4-bis-PEG4-propargyl: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the ability to selectively eliminate disease-causing proteins offers a paradigm shift from traditional inhibition. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by hijacking the cell's own ubiquitin-proteasome system. At the heart of every PROTAC is a heterobifunctional linker, a critical component that dictates the efficacy and pharmacological properties of the final molecule. This technical guide provides an in-depth examination of the mechanism of action of Mal-PEG4-bis-PEG4-propargyl , a sophisticated linker designed for the synthesis of potent and versatile PROTACs. While specific quantitative data for PROTACs utilizing this exact linker is not yet prevalent in publicly available literature, this guide will detail its core functionalities, provide representative experimental protocols, and present quantitative data from closely related structures to offer a comprehensive understanding of its application in targeted protein degradation.

Deconstructing the this compound Linker

The functionality of the this compound linker is derived from its three key components: a maleimide (B117702) group, a dual polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. Each of these moieties plays a distinct and crucial role in the assembly and action of the resulting PROTAC.

-

Maleimide (Mal) Group: This functional group serves as the "warhead" attachment point, enabling the covalent conjugation of the linker to the protein of interest (POI). The maleimide group reacts specifically and efficiently with thiol groups, such as those found on cysteine residues within a protein, through a Michael addition reaction.[1][2] This reaction forms a stable thioether bond, securely tethering the PROTAC to its target.[3]

-

Dual PEG4 Spacer (PEG4-bis-PEG4): The linker incorporates two tandem PEG4 units, creating a flexible and hydrophilic spacer of 8 polyethylene glycol units in total. This PEG chain is not merely a passive connector; it serves several critical functions. Firstly, it enhances the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[4][5][6] Secondly, the flexibility and length of the PEG spacer are crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[7] The ability of the PEG linker to adopt various conformations can facilitate the necessary protein-protein interactions for efficient ubiquitination.[4]

-

Propargyl Group: The terminal propargyl group, which contains an alkyne, is the attachment point for the E3 ligase-recruiting ligand. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[8][9] An azide-modified E3 ligase ligand can be readily and specifically ligated to the propargyl group, completing the synthesis of the heterobifunctional PROTAC molecule.[2]

Mechanism of Action: PROTAC-Mediated Protein Degradation

Once assembled into a complete PROTAC, the this compound linker facilitates a catalytic cycle of targeted protein degradation. The overall mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule, via its two distinct ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[10] The PEG linker provides the necessary length and flexibility to span the distance between the two proteins and orient them optimally for the subsequent ubiquitination step.[7]

-

Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase is brought into close proximity to the POI. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine (B10760008) residues on the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the target protein into small peptides.

-

PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Data Presentation: Representative PROTAC Performance

| PROTAC Component | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| Ibrutinib (BTK Ligand) | BTK | THP-1 | 200 | >90 | |

| Note: DC₅₀ is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved. |

Experimental Protocols

The following are detailed methodologies for the synthesis of a PROTAC using the this compound linker and its subsequent evaluation for protein degradation.

Protocol 1: Synthesis of a PROTAC via Click Chemistry

This protocol describes the final ligation step to synthesize a PROTAC by reacting an azide-functionalized E3 ligase ligand with the propargyl group of the this compound linker that has been pre-conjugated to a target protein ligand.

Materials:

-

Thiol-containing target protein ligand

-

This compound linker

-

Azide-functionalized E3 ligase ligand

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.2)

-

Organic solvent (e.g., DMSO or DMF)

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Conjugation of Linker to Target Ligand:

-

Dissolve the thiol-containing target protein ligand in the degassed reaction buffer.

-

If disulfide bonds are present, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides.

-

Dissolve the this compound linker in a minimal amount of organic solvent and add it to the target ligand solution (typically a 1.2 to 2-fold molar excess).

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the reaction by LC-MS.

-

Purify the maleimide-conjugated intermediate by preparative HPLC.

-

-

Click Chemistry Ligation:

-

Dissolve the purified maleimide-conjugated intermediate and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a mixture of the reaction buffer and an organic co-solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in the reaction buffer.

-

In another vial, prepare a solution of CuSO₄ (1 equivalent) in the reaction buffer.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Purification and Characterization:

-

Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC product by preparative HPLC.

-

Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

-

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps for treating cells with the synthesized PROTAC and quantifying the degradation of the target protein using Western blotting.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

Synthesized PROTAC and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with the different concentrations of the PROTAC and a vehicle-only control.

-

Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody against the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control and plot dose-response curves to determine the DC₅₀ and Dₘₐₓ values.

-

Mandatory Visualizations

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Bis-Mal-Lysine-PEG4-acid, CAS 1426164-52-4 | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mal-PEG4-bis-PEG3-DBCO, 2882973-10-4 | BroadPharm [broadpharm.com]

- 8. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]

- 9. Propargyl-PEG4-t-butyl ester, 1355197-66-8 | BroadPharm [broadpharm.com]

- 10. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Mal-PEG4-bis-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Mal-PEG4-bis-PEG4-propargyl, a heterobifunctional linker critical in the fields of bioconjugation and antibody-drug conjugate (ADC) development. This linker features a maleimide (B117702) group for thiol-specific conjugation, a propargyl group for click chemistry applications, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize pharmacokinetic properties.

Introduction

This compound is a valuable tool for the precise construction of complex biomolecules. Its heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, such as an antibody and a cytotoxic payload in an ADC. The PEG spacer, consisting of eight ethylene (B1197577) glycol units, improves the solubility and in vivo stability of the resulting conjugate, while also providing spatial separation between the conjugated molecules. This guide details a plausible synthetic route and the analytical methods required for the thorough characterization of this important linker.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available PEG building blocks. A representative synthetic scheme is outlined below, based on established methods for the synthesis of similar heterobifunctional PEG linkers.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Monopropargylation of Tetraethylene Glycol (HO-PEG4-OH)

-

To a solution of tetraethylene glycol in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add sodium hydride (NaH) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane (B109758) (DCM) and dry the organic layer over anhydrous sodium sulfate (B86663).

-

Purify the crude product by silica (B1680970) gel column chromatography to yield propargyl-PEG4-OH.

Step 2: Tosylation of Propargyl-PEG4-OH

-

Dissolve propargyl-PEG4-OH in pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) and stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain propargyl-PEG4-OTs.

Step 3: Synthesis of Mono-Boc-protected Tetraethylene Glycol Amine (HO-PEG4-NH-Boc)

This intermediate can be synthesized from tetraethylene glycol through a series of steps involving tosylation, azidation, reduction, and Boc protection, following established literature procedures.

Step 4: Coupling of Propargyl-PEG4-OTs and HO-PEG4-NH-Boc

-

To a solution of HO-PEG4-NH-Boc in anhydrous THF at 0 °C, add NaH portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of propargyl-PEG4-OTs in THF and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Purify by silica gel column chromatography to yield Propargyl-PEG4-O-PEG4-NH-Boc.

Step 5: Deprotection of the Boc Group

-

Dissolve Propargyl-PEG4-O-PEG4-NH-Boc in a solution of trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvent and excess TFA in vacuo to yield Propargyl-PEG4-O-PEG4-NH2.

Step 6: Maleimide Formation

-

Dissolve Propargyl-PEG4-O-PEG4-NH2 in anhydrous DCM.

-

Add maleic anhydride and stir at room temperature for 4 hours to form the maleamic acid intermediate.

-

Add acetic anhydride and sodium acetate (B1210297) and stir the reaction at 50 °C overnight to effect cyclization.

-

After cooling to room temperature, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and purify by silica gel column chromatography to obtain the final product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized linker. The following analytical techniques are recommended.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the final product.

| Technique | Expected Observations |

| ¹H NMR | - Signals corresponding to the maleimide protons (~6.7 ppm).- A characteristic triplet for the terminal alkyne proton (~2.4 ppm).- A complex multiplet in the region of 3.5-3.8 ppm corresponding to the methylene (B1212753) protons of the PEG chains.- Signals corresponding to the methylene groups adjacent to the maleimide and propargyl functionalities. |

| ¹³C NMR | - Resonances for the carbonyl carbons of the maleimide group (~170 ppm).- Signals for the alkyne carbons (~70-80 ppm).- A characteristic peak for the PEG backbone carbons (~70 ppm). |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is employed to verify the molecular weight of the synthesized linker.

| Technique | Expected Data |

| ESI-MS | The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (C₂₃H₃₅NO₁₀). |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final product.

| Technique | Methodology | Expected Result |

| Reverse-Phase HPLC | A gradient elution with water and acetonitrile (B52724) (both containing 0.1% TFA) on a C18 column. Detection can be achieved using a UV detector (for the maleimide group) or an evaporative light scattering detector (ELSD) for a more universal response. | A single major peak indicating a high level of purity (typically >95%). |

Application: Antibody-Drug Conjugate (ADC) Formation

The primary application of this compound is in the construction of ADCs. The maleimide group reacts with a free thiol on a partially reduced antibody, while the propargyl group can be conjugated to an azide-modified cytotoxic drug via a copper-catalyzed or copper-free click reaction.

ADC Formation Workflow

Caption: General workflow for the formation of an ADC using the linker.

Conclusion

This compound is a versatile heterobifunctional linker with significant applications in bioconjugation and drug delivery. The synthetic and analytical protocols outlined in this guide provide a framework for its successful preparation and characterization, enabling its use in the development of next-generation therapeutics. Rigorous purification and characterization are paramount to ensure the quality and performance of the final bioconjugates.

Role of PEGylation in "Mal-PEG4-bis-PEG4-propargyl" linker

An In-depth Technical Guide on the Role of PEGylation in the "Mal-PEG4-bis-PEG4-propargyl" Linker

Executive Summary

The "this compound" is a heterobifunctional, branched linker designed for the development of advanced Antibody-Drug Conjugates (ADCs). Its architecture incorporates three key functional components: a thiol-reactive Maleimide (B117702) (Mal) group for antibody conjugation, a branched core enabling a dual-payload capacity via two Propargyl groups for click chemistry, and substantial Polyethylene Glycol (PEG) content. The core of this linker's utility lies in its extensive PEGylation—a total of eight PEG4 units—which serves as a critical hydrophilicity reservoir. This guide elucidates the pivotal role of these PEG units in enhancing the physicochemical and pharmacokinetic properties of the resulting ADC, thereby addressing common challenges in ADC development such as aggregation, poor solubility, and rapid clearance associated with hydrophobic drug payloads.

Core Components and Their Functional Roles

The linker's design is modular, with each component serving a distinct purpose in the construction of a stable and effective ADC.

-

Maleimide (Mal) Group: This functional group provides a highly selective reaction site for covalent attachment to the antibody. It reacts specifically with sulfhydryl (thiol) groups, most commonly found on cysteine residues.[] The Michael addition reaction between the maleimide and a thiol group forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5), making it an ideal method for site-specific antibody conjugation.[]

-

Branched Lysine-based Core: The central scaffold of the linker is a branched structure, likely derived from a lysine (B10760008) amino acid. This architecture allows for the attachment of two separate payload-bearing arms to a single antibody conjugation point, enabling the creation of ADCs with a high and homogeneous drug-to-antibody ratio (DAR).[2]

-

Propargyl Groups: The two terminal propargyl (alkyne) groups are reserved for payload attachment. They are bioorthogonal reactive handles for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction allows for the efficient and specific conjugation of azide-modified cytotoxic drugs to the linker, forming a stable triazole linkage.[2]

-

Polyethylene Glycol (PEG) Chains: The linker contains two distinct PEGylated segments: a PEG4 chain separating the maleimide from the branched core, and two PEG4 chains separating the core from the propargyl groups. This "bis-PEG4" configuration results in a total of eight ethylene (B1197577) glycol units.

The Pivotal Role of PEGylation

PEGylation is the covalent attachment of PEG chains to molecules and is a widely adopted strategy in drug development to improve pharmacological properties. In the "this compound" linker, the PEG units are not merely spacers but are integral to the function and efficacy of the final ADC construct.

Enhancing Solubility and Preventing Aggregation

Many potent cytotoxic payloads used in ADCs are highly hydrophobic. Conjugating multiple units of these drugs to an antibody can drastically increase the overall hydrophobicity of the ADC, leading to aggregation.[3] Aggregated ADCs are prone to rapid clearance from circulation, can exhibit reduced efficacy, and may cause off-target toxicity.[3] The hydrophilic PEG chains form a protective hydration shell around the hydrophobic payload, effectively increasing the solubility of the entire ADC construct and preventing aggregation, even at high drug-to-antibody ratios.[2]

Improving Pharmacokinetics (PK) and Stability

The inclusion of PEG chains significantly alters the pharmacokinetic profile of an ADC.

-

Prolonged Circulation Half-Life: The hydration shell created by the PEG units increases the hydrodynamic size of the ADC. This increased size reduces the rate of renal clearance, thereby extending the circulation half-life of the conjugate.[4]

-

Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-drug component, reducing the risk of an undesirable immune response.[4]

-

Enhanced Stability: The flexible PEG chains can shield the payload from enzymatic degradation in the plasma, contributing to the overall stability of the ADC in circulation.[4]

Rationale for the "bis-PEG4" Architecture

The specific length and segmented "bis-PEG4" structure are deliberate design choices to optimize the balance between hydrophilicity and steric hindrance.

-

Sufficient Spacing: The PEG chains provide adequate distance between the large antibody and the drug payload. This spacing is critical to ensure that the antibody's antigen-binding affinity is not compromised and that the payload can be efficiently released and accessed within the target cell.

-

Dual-Payload Support: In a branched, dual-payload linker, providing sufficient PEGylation on each arm is crucial. It ensures that both hydrophobic drug molecules are adequately shielded, preventing intramolecular aggregation and maintaining the solubility of the high-DAR conjugate. Studies have shown that the length and configuration of PEG linkers must be carefully tuned to achieve optimal ADC stability and pharmacokinetics.[5]

Data Presentation: Impact of PEGylation on ADC Properties

While specific quantitative data for the "this compound" linker is not publicly available, the following table summarizes representative data from literature on similar PEGylated ADCs to illustrate the typical impact of PEGylation. This data is for comparative and illustrative purposes only.

| Parameter | Non-PEGylated Linker (e.g., SMCC) | PEGylated Linker (e.g., Mal-PEG4) | Rationale for Improvement |

| Solubility | Low, prone to aggregation at high DAR | High, maintains solubility at high DAR | PEG chains increase hydrophilicity.[2] |

| Plasma Half-life (t½) | Shorter | Longer | Increased hydrodynamic size reduces renal clearance.[2] |

| Area Under Curve (AUC) | Lower | Higher | Increased circulation time leads to greater overall drug exposure.[2] |

| In Vitro Cytotoxicity (IC50) | Potentially higher | May be slightly lower | Steric hindrance from PEG can slightly delay payload interaction. |

| In Vivo Efficacy | Limited by poor PK and aggregation | Often superior | Improved PK and tumor accumulation lead to better therapeutic outcomes.[6] |

Mechanism of Action in an ADC Context

The linker facilitates a multi-step process to deliver a cytotoxic payload specifically to target cells.

-

Conjugation: The maleimide end of the linker is conjugated to reduced cysteine residues on a monoclonal antibody. Separately, two azide-modified drug molecules are attached to the propargyl ends via click chemistry.

-

Targeting & Internalization: The resulting ADC circulates in the bloodstream, and the antibody portion binds to a specific antigen on the surface of a cancer cell. Upon binding, the entire ADC is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked into the lysosomal compartment.[7]

-

Payload Release via Lysosomal Degradation: This linker does not contain a specific, rapidly cleavable group (e.g., a pH-sensitive hydrazone or a protease-cleavable dipeptide). Instead, payload release relies on the complete proteolytic degradation of the antibody backbone within the harsh environment of the lysosome.[8][9] Lysosomal enzymes break down the antibody into amino acids, which ultimately leads to the cleavage of the thioether and amide bonds holding the linker-drug complex, releasing it into the cell to exert its cytotoxic effect.[5]

Experimental Protocols

The following is a representative, detailed protocol for the synthesis of a dual-payload ADC using the "this compound" linker.

Protocol 6.1: Conjugation of Drug to Linker via Click Chemistry

-

Materials:

-

This compound linker

-

Azide-modified cytotoxic payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

-

Procedure:

-

Dissolve the this compound linker (1.0 eq) in DMF.

-

Add the azide-modified payload (2.2 eq) to the solution.

-

Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).

-

Add sodium ascorbate (e.g., 5.0 eq) to the reaction mixture, followed by CuSO4 (e.g., 1.0 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, purify the maleimide-linker-(payload)₂ conjugate using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

-

Protocol 6.2: ADC Synthesis via Maleimide-Thiol Conjugation

-

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Purified maleimide-linker-(payload)₂ from Protocol 6.1

-

Quenching reagent: N-acetylcysteine

-

Purification: Size-exclusion chromatography (SEC) column

-

-

Procedure:

-

Antibody Reduction:

-

To the mAb solution (e.g., 5-10 mg/mL), add a 10-fold molar excess of TCEP.

-

Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing reactive thiol groups.

-

Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS, pH 7.2.

-

-

Conjugation Reaction:

-

Immediately after reduction, determine the concentration of the reduced mAb.

-

Dissolve the maleimide-linker-(payload)₂ in DMSO to create a concentrated stock solution.

-

Add the drug-linker solution to the reduced mAb solution at a 5- to 10-fold molar excess. The final DMSO concentration should not exceed 10% (v/v).

-

Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

-

-

Quenching:

-

Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker added) to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

-

Purification and Characterization:

-

Purify the ADC from unconjugated drug-linker and other reagents using an SEC column.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis spectroscopy, and SEC.

-

-

Mandatory Visualizations

Caption: Functional components of the linker.

Caption: Workflow for ADC synthesis.

Caption: ADC mechanism of action.

References

- 2. adcreview.com [adcreview.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]

- 6. vectorlabs.com [vectorlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. iphasebiosci.com [iphasebiosci.com]

An In-depth Technical Guide to Bifunctional Crosslinkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional crosslinkers are indispensable reagents in the fields of biochemistry, molecular biology, and drug development. These molecules possess two reactive functional groups, enabling the covalent linkage of two or more biomolecules.[1][2] This process, known as bioconjugation, is fundamental for elucidating protein-protein interactions, preparing antibody-drug conjugates (ADCs), immobilizing proteins on solid supports, and developing novel diagnostic and therapeutic agents.[2][3][4] This guide provides a comprehensive overview of bifunctional crosslinkers, their classification, chemistries, and applications, with a focus on providing practical information for researchers in the field.

Core Concepts in Bifunctional Crosslinking

The utility of a bifunctional crosslinker is defined by three key features: the nature of its reactive groups, the characteristics of its spacer arm, and its overall chemical structure.

-

Reactive Groups: These are the moieties at each end of the crosslinker that form covalent bonds with specific functional groups on biomolecules. Common targets include primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO).[1][3] The specificity of the reactive groups is a critical factor in designing a successful bioconjugation strategy.

-

Spacer Arm: The spacer arm is the chemical chain that connects the two reactive groups. Its length, flexibility, and chemical composition significantly impact the final conjugate.[5][6] The spacer arm determines the distance between the linked molecules, can influence the solubility of the conjugate, and may introduce cleavable sites for controlled release of the conjugated molecules.[7]

-

Cleavability: Crosslinkers can be either non-cleavable, forming a permanent link between molecules, or cleavable, containing a bond that can be broken under specific conditions (e.g., reduction, pH change, or enzymatic action).[7][8] Cleavable crosslinkers are particularly useful in applications such as affinity purification and drug delivery, where the release of a conjugated molecule is desired.[9]

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are broadly categorized based on the identity of their reactive groups.

References

- 1. korambiotech.com [korambiotech.com]

- 2. nbinno.com [nbinno.com]

- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 4. Bifunctional linkers - CD Biosynsis [biosynsis.com]

- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. purepeg.com [purepeg.com]

- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 9. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]

Click chemistry applications of propargyl-PEG linkers

An In-depth Technical Guide to the Applications of Propargyl-PEG Linkers in Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG linkers are versatile heterobifunctional molecules that have become indispensable tools in modern bioconjugation and drug development.[1] Their structure is defined by three key components: a terminal propargyl group (an alkyne), a polyethylene (B3416737) glycol (PEG) spacer, and a second reactive functional group.[2][3] This unique architecture allows for the precise and efficient linkage of diverse molecular entities through a highly efficient and specific reaction known as "click chemistry."[4]

The propargyl group serves as a handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, which forms a stable triazole linkage with an azide-modified molecule.[3][5] The PEG spacer is crucial for improving the physicochemical properties of the resulting conjugate, enhancing aqueous solubility, increasing bioavailability, and reducing non-specific binding and immunogenicity.[6][7][8] The second functional group, which can be an N-hydroxysuccinimide (NHS) ester, carboxylic acid, amine, or thiol, allows for covalent attachment to a wide range of biomolecules, such as proteins, antibodies, or peptides.[4][9][10]

This guide provides a comprehensive overview of the applications of propargyl-PEG linkers, with a focus on their role in constructing Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other advanced bioconjugates. It includes detailed experimental protocols, quantitative data, and workflow diagrams to assist researchers in applying this powerful technology.

Core Principle: The Click Chemistry Reaction

The primary utility of propargyl-PEG linkers is derived from their participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is favored in bioconjugation for its high yield, specificity, and biocompatibility, as the azide (B81097) and alkyne groups are largely inert to biological functionalities.[5] The reaction proceeds rapidly under mild, often aqueous, conditions to form a stable triazole ring, covalently linking the two molecules.[5][11]

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Applications

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver potent cytotoxic drugs (payloads) specifically to cancer cells by attaching them to a monoclonal antibody that targets a tumor-associated antigen.[12] Propargyl-PEG linkers are instrumental in this process, connecting the antibody to the payload.[3][11] The process typically involves first reacting an amine-reactive linker, such as Propargyl-PEG-NHS ester, with lysine (B10760008) residues on the antibody.[12] Subsequently, an azide-modified cytotoxic payload is "clicked" onto the propargyl-functionalized antibody.[3] The PEG component helps to mitigate the aggregation often caused by hydrophobic payloads and improves the overall pharmacokinetic profile of the ADC.[13]

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

The length of the PEG chain is a critical design parameter that can significantly impact the efficacy and safety of an ADC. Longer PEG linkers can enhance solubility and extend circulation half-life but may sometimes reduce cytotoxic potency.[13][14]

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy

| Linker | PEG Length | Half-Life (t½) | Cytotoxicity (IC50) | Maximum Tolerated Dose (MTD) | Reference |

|---|---|---|---|---|---|

| HM | No PEG | 19.6 min | ~1x | < 5.0 mg/kg | [14] |

| HP4KM | 4 kDa | 49.2 min (2.5-fold increase) | ~6.5x lower than HM | 10.0 mg/kg | [14] |

| HP10KM | 10 kDa | 219.0 min (11.2-fold increase) | ~22.5x lower than HM | 20.0 mg/kg | [14] |

Data derived from a study using an Affibody-MMAE conjugate.[14]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[15][16] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. Propargyl-PEG linkers are frequently used to synthesize PROTACs, providing a flexible and soluble bridge between the two ligands.[15][17] The click chemistry handle allows for the modular and efficient assembly of different ligand combinations to screen for optimal protein degradation.

Caption: Logical structure of a Proteolysis Targeting Chimera (PROTAC).

General Bioconjugation and Surface Modification

Propargyl-PEG linkers are widely used for the PEGylation of proteins, peptides, and oligonucleotides to improve their therapeutic properties.[4][8] Site-specific modification can be achieved by introducing a reactive handle (e.g., a free cysteine) onto the protein, which can then be conjugated with a corresponding propargyl-PEG linker (e.g., Propargyl-PEG-Maleimide).[18][19] This is followed by a click reaction to attach a desired molecule, such as a fluorescent dye for imaging or another biomolecule.

Furthermore, these linkers are employed to immobilize biomolecules onto surfaces for applications in diagnostics, biosensors, and materials science.[10] The propargyl group allows for the efficient "clicking" of azide-modified proteins or nucleic acids onto a surface that has been functionalized with the linker.

Experimental Protocols

Protocol 1: Synthesis of Propargyl-PEG-Acid from HOOC-PEG-OH

This protocol describes a two-step method to synthesize a heterobifunctional Propargyl-PEG-acid linker, starting from a commercially available carboxy-PEG-hydroxyl.[1][20]

Caption: Synthesis workflow for Propargyl-PEG-Acid.

Materials:

-

HOOC-PEG-OH (e.g., MW 3500 Da)[20]

-

Potassium hydroxide (B78521) (KOH)

-

Propargyl bromide (80% in toluene)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Succinic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

1,4-Dioxane, anhydrous

-

Diethyl ether

Procedure:

Step 1: Synthesis of α-hydroxyl-ω-propargyl PEG [20]

-

Dissolve HOOC-PEG-OH (1.0 g, 0.28 mmol for 3500 Da) and KOH (16.8 mg, 0.30 mmol) in 20 mL of anhydrous DMF.

-

Stir the mixture at 100 °C for 1 hour to form the potassium salt.

-

Cool the solution to room temperature and add propargyl bromide (0.027 mL, 0.30 mmol) dropwise over 30 minutes.

-

Stir the reaction mixture at 70 °C for 15 hours.

-

After cooling, filter the solution to remove salts and concentrate the filtrate under vacuum.

-

Dissolve the residue in 10 mL of distilled water and perform liquid-liquid extraction with DCM (3 x 100 mL).

-

Combine the organic layers and remove the DCM under vacuum to yield α-hydroxyl-ω-propargyl PEG as a white powder. A typical yield is around 96%.[20]

Step 2: Synthesis of Propargyl-PEG-Acid [1]

-

Dissolve the α-hydroxyl-ω-propargyl PEG from Step 1 (0.2 g, 0.057 mmol) in 10 mL of anhydrous 1,4-dioxane.

-

Add succinic anhydride (6.0 mg, 0.06 mmol), DMAP (7.3 mg, 0.06 mmol), and TEA (0.008 mL, 0.06 mmol) to the solution at 20 °C.

-

Stir the mixture at room temperature for 24 hours.

-

Concentrate the solution under vacuum.

-

Precipitate the final product by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum to yield Propargyl-PEG-Acid.

Protocol 2: General Procedure for Antibody Conjugation using Propargyl-PEG-NHS Ester

This protocol provides a general workflow for conjugating an azide-modified payload to an antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Propargyl-PEG-NHS ester

-

Anhydrous DMSO

-

Azide-functionalized payload

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA)

-

Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

Part A: Antibody-Linker Conjugation

-

Prepare a stock solution of Propargyl-PEG-NHS ester in anhydrous DMSO (e.g., 10-20 mM).

-

Adjust the concentration of the mAb solution (e.g., 5-10 mg/mL). The buffer should be amine-free (e.g., no Tris).

-

Add a calculated molar excess of the linker solution to the mAb solution. A typical starting point is a 5-10 fold molar excess.

-

Incubate the reaction at room temperature for 1-2 hours or at 4 °C for 4-6 hours with gentle mixing.

-

Remove the excess, unreacted linker using dialysis or size exclusion chromatography (SEC), exchanging the buffer to one suitable for the click reaction (e.g., PBS, pH 7.0).

-

Characterize the resulting mAb-PEG-propargyl conjugate to determine the degree of labeling (DOL).

Part B: Click Reaction with Azide-Payload

-

Prepare a stock solution of the azide-payload in DMSO.

-

Prepare a fresh "click catalyst" solution by mixing CuSO₄, the ligand (e.g., THPTA), and the reducing agent (sodium ascorbate) in an appropriate buffer.

-

To the mAb-PEG-propargyl conjugate solution, add the azide-payload (typically 1.5-2 equivalents per alkyne).

-

Add the catalyst solution to initiate the click reaction. Final concentrations might be ~1 mM sodium ascorbate, 0.1 mM CuSO₄, and 0.5 mM ligand.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purify the final ADC conjugate using SEC or another suitable chromatography method to remove excess payload and catalyst components.

-

Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Conclusion

Propargyl-PEG linkers are a cornerstone of modern bioconjugation, providing a robust and versatile platform for the construction of complex biomolecules.[1] Their application in ADCs, PROTACs, and PEGylated proteins has significantly advanced the field of drug development by enabling the creation of therapeutics with improved efficacy, solubility, and pharmacokinetic profiles.[3][12][15] The high efficiency and orthogonality of the click chemistry reaction, combined with the beneficial properties of the PEG spacer, ensure that these linkers will continue to be a critical tool for researchers and scientists working at the interface of chemistry and biology.

References

- 1. benchchem.com [benchchem.com]

- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 6. creativepegworks.com [creativepegworks.com]

- 7. precisepeg.com [precisepeg.com]

- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. nbinno.com [nbinno.com]

- 18. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to Maleimide Chemistry for Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maleimide-based chemistry, a cornerstone technique for the site-specific conjugation of proteins. We will delve into the core principles, reaction mechanisms, and practical considerations to empower researchers in the effective design and execution of their bioconjugation strategies. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams to illustrate key processes.

Core Principles of Maleimide (B117702) Chemistry

Maleimide-based conjugation is a widely adopted method for covalently linking molecules to proteins, peptides, and other biomolecules.[1] The primary target for maleimide reagents is the sulfhydryl (or thiol) group (-SH) of cysteine residues.[2] This reaction is highly valued for its specificity and efficiency under mild, physiological conditions.[]

The fundamental reaction involves a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond.[4] This results in the formation of a stable thioether bond, securely linking the maleimide-containing molecule to the cysteine residue of the protein.[5]

One of the key advantages of maleimide chemistry is its high chemoselectivity for thiols within a pH range of 6.5 to 7.5.[6][7] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring minimal off-target reactions with lysine (B10760008) residues.[7][8] Disulfide bonds between cysteine residues are unreactive towards maleimides; therefore, a reduction step is often necessary to generate free thiols for conjugation.[7]

The Thiol-Maleimide Reaction Mechanism

The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on the electron-deficient double bond of the maleimide ring.[] This process is highly efficient and typically does not require a catalyst.[9]

Stability and Side Reactions of the Maleimide-Cysteine Adduct

While the thioether bond formed is generally stable, its long-term stability can be influenced by several factors, leading to potential side reactions. Understanding these pathways is critical for applications such as the development of antibody-drug conjugates (ADCs), where conjugate stability is paramount.[10][11]

Hydrolysis of the Maleimide Ring

The maleimide ring itself can undergo hydrolysis, which is accelerated at higher pH.[8] If the maleimide reagent hydrolyzes before reacting with a thiol, it forms a non-reactive maleamic acid and can no longer participate in the conjugation reaction.[6] However, if the thioether bond has already formed, hydrolysis of the succinimide (B58015) ring can occur, leading to a ring-opened structure.[8][12] This ring-opened product is actually more stable and is not susceptible to the retro-Michael reaction.[13][14]

Retro-Michael Reaction (Thiol Exchange)

The thiol-maleimide linkage can be reversible in the presence of other thiols, such as glutathione, which is abundant in vivo.[15] This retro-Michael reaction can lead to the transfer of the conjugated molecule to other thiols, resulting in off-target effects.[8] This is a significant consideration for the in vivo stability of ADCs.[15]

Thiazine (B8601807) Rearrangement

When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[4][15] This side reaction can lead to heterogeneity in the final product.[4]

Quantitative Data on Maleimide Conjugation

The efficiency and kinetics of the maleimide-cysteine reaction are influenced by several parameters. The following tables summarize key quantitative data from various studies to aid in experimental design and optimization.

Table 1: General Reaction Conditions and Efficiency

| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |

| pH | 6.5 - 7.5 | High | [7][8] |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | [7] |

| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [7] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | [5][7] |

| Protein Concentration | 1-10 mg/mL | - | [5] |

Table 2: Hydrolysis Rates of Maleimide-Cysteine Adducts

| N-Substituent of Maleimide | Half-life of Ring-Opening (pH 7.4, 37°C) | Reference(s) |

| N-alkyl | 27 hours | [16] |

| N-aryl | 1.5 hours | [16] |

| N-fluorophenyl | 0.7 hours | [16] |

| o-aminoethylphenyl (N-isopropyl variant) | 20 minutes (pH 7, room temp) | [16] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in maleimide-based protein conjugation.

Protocol for Reduction of Protein Disulfide Bonds

For proteins with existing disulfide bonds, a reduction step is necessary to generate free thiols for conjugation.

Materials:

-

Protein solution (1-10 mg/mL in a suitable buffer)

-

Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) hydrochloride or DTT (dithiothreitol)

-

Degassed conjugation buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[5]

Procedure:

-

Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP) in water.

-

Add the reducing agent to the protein solution to a final concentration of 10-50 molar excess relative to the protein. A 50 to 100-fold molar excess of TCEP is often recommended.[5]

-

Incubate the reaction mixture for 20-60 minutes at room temperature.[5]

-

Remove the excess reducing agent using a desalting column or dialysis against the degassed conjugation buffer.

General Protocol for Maleimide Labeling of a Protein

This protocol outlines the general steps for conjugating a maleimide-functionalized molecule to a protein.

Materials:

-

Thiol-containing protein solution (1-10 mg/mL in degassed conjugation buffer, pH 7.0-7.5)[5]

-

Maleimide-functionalized reagent

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent[1]

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

Procedure:

-

Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

-

Add the maleimide stock solution to the protein solution with gentle stirring. A 10 to 20-fold molar excess of the maleimide reagent is typically recommended.[5]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]

-

(Optional) Quench the reaction by adding a free thiol such as cysteine or β-mercaptoethanol to a final concentration of ~10-fold molar excess over the initial maleimide concentration.

-

Purify the protein conjugate from excess unreacted reagents using size exclusion chromatography (desalting column), dialysis, or other suitable purification methods.[5]

Protocol for Post-Conjugation Hydrolysis to Stabilize the Linkage

To prevent the retro-Michael reaction, the succinimide ring can be intentionally hydrolyzed after conjugation.

Materials:

-

Purified maleimide-protein conjugate

-

Buffer with a pH of 8.5-9.0 (e.g., borate (B1201080) buffer)

-

Neutralization buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

Procedure:

-

After purification of the conjugate, exchange the buffer to a buffer with a pH of 8.5-9.0.

-

Incubate the conjugate solution at room temperature or 37°C.[15]

-

Monitor the hydrolysis of the succinimide ring by mass spectrometry until the reaction is complete.

-

Re-neutralize the solution by exchanging the buffer back to a pH of 7.0-7.5 for storage or downstream applications.[15]

Experimental Workflow and Logic

The following diagram illustrates a typical experimental workflow for maleimide-based protein conjugation, from initial protein preparation to the final purified conjugate.

Conclusion

Maleimide chemistry offers a robust and specific method for protein conjugation, which is indispensable in various fields, including the development of antibody-drug conjugates, protein labeling for imaging, and the creation of novel biomaterials. A thorough understanding of the reaction mechanism, kinetics, and potential side reactions is crucial for the successful implementation of this technology. By carefully controlling reaction conditions such as pH, temperature, and reactant ratios, researchers can achieve high conjugation efficiencies and generate stable, well-defined bioconjugates. The protocols and data presented in this guide serve as a valuable resource for designing and optimizing maleimide-based conjugation strategies.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. bachem.com [bachem.com]

- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]

- 12. communities.springernature.com [communities.springernature.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to Mal-PEG4-bis-PEG4-propargyl for Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction to Mal-PEG4-bis-PEG4-propargyl in Targeted Drug Delivery

The landscape of targeted therapeutics, particularly in oncology, has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs). These complex biomolecules leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to antigen-expressing cells, thereby minimizing systemic toxicity and enhancing the therapeutic index. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action.

This technical guide focuses on This compound , a heterobifunctional linker designed for the development of ADCs. This linker possesses three key functional elements:

-

A Maleimide (B117702) group : This moiety reacts specifically with thiol (sulfhydryl) groups, most commonly found in the cysteine residues of an antibody. This allows for a stable covalent attachment of the linker to the mAb.

-

Two polyethylene (B3416737) glycol (PEG4) spacers : These hydrophilic PEG units enhance the solubility and biocompatibility of the resulting ADC. The PEG spacers can also influence the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life.

-

A Propargyl group : This terminal alkyne functional group enables the attachment of an azide-modified cytotoxic payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

The "cleavable" nature of the maleimide-cysteine linkage is a subject of nuanced discussion. While not cleavable in the traditional sense of enzymatic or pH-mediated hydrolysis, the thioether bond formed is susceptible to a retro-Michael reaction, particularly in the presence of thiol-containing species like albumin in the plasma. This can lead to premature drug release and potential off-target toxicity. However, the succinimide (B58015) ring formed upon conjugation can undergo hydrolysis to a more stable ring-opened structure, which is resistant to this deconjugation pathway.

This guide provides a comprehensive overview of the technical specifications of this compound, detailed experimental protocols for its use in ADC synthesis, and a discussion of a relevant signaling pathway for targeted drug delivery.

Core Properties of this compound

A thorough understanding of the physicochemical properties of the linker is paramount for its effective application in ADC development. The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C35H57N3O13S |

| Molecular Weight | 747.85 g/mol |

| Purity | ≥99.05% |

| CAS Number | 2100095-81-2 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage Conditions | -20°C, protect from light and moisture |

Experimental Protocols for ADC Synthesis

The synthesis of an ADC using this compound is a two-step process:

-

Conjugation of the linker to the antibody via the maleimide group.

-

"Clicking" of the azide-modified cytotoxic drug to the propargyl group of the antibody-linker conjugate.

The following sections provide detailed methodologies for these key experimental steps.

Protocol for Antibody-Linker Conjugation (Maleimide-Thiol Coupling)

This protocol outlines the procedure for conjugating the maleimide group of this compound to the thiol groups of a reduced monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA

-

Desalting columns (e.g., Sephadex G-25)

-

UV-Vis spectrophotometer

-

Ellman's reagent (DTNB) for thiol quantification (optional)

Procedure:

-

Antibody Reduction:

-

To the antibody solution (typically 1-10 mg/mL in PBS), add a 10-fold molar excess of TCEP solution.

-

Incubate at room temperature for 30 minutes to reduce the interchain disulfide bonds of the antibody, exposing free thiol groups.

-

Immediately purify the reduced antibody using a desalting column pre-equilibrated with PBS containing 1 mM EDTA to remove excess TCEP.

-

-

Linker Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Conjugation Reaction:

-

To the purified, reduced antibody solution, add a 5-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

-

-

Purification of the Antibody-Linker Conjugate:

-

Characterization:

-

Determine the concentration of the antibody-linker conjugate by measuring the absorbance at 280 nm.

-

The degree of labeling (linker-to-antibody ratio) can be determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Protocol for Drug-Linker Conjugation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an azide-modified cytotoxic drug to the propargyl group of the antibody-linker conjugate.

Materials:

-

Antibody-linker conjugate from section 3.1

-

Azide-modified cytotoxic drug

-

Copper(II) sulfate (B86663) (CuSO4) solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

-

Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

-

DMSO

-

Purification system (e.g., SEC or tangential flow filtration)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-modified drug in DMSO (e.g., 10 mM).

-

Prepare a premixed solution of CuSO4 and THPTA by mixing them in a 1:5 molar ratio.

-

-

Conjugation Reaction:

-

In a reaction tube, combine the antibody-linker conjugate with a 4 to 10-fold molar excess of the azide-modified drug.[3]

-

Add the premixed CuSO4/THPTA solution to the reaction mixture. The final concentration of copper is typically between 0.05 and 0.25 mM.[4]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[4]

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification of the ADC:

-

Purify the final ADC using SEC or tangential flow filtration to remove the copper catalyst, excess drug-azide, and other reagents.[2] The final ADC should be in a formulation buffer suitable for storage.

-

-

Characterization of the Final ADC:

-

Determine the final ADC concentration using UV-Vis spectroscopy.

-

Assess the drug-to-antibody ratio (DAR) using HIC or mass spectrometry.

-

Analyze the level of aggregation by SEC.

-

Determine the amount of residual free drug by reverse-phase HPLC.

-

Visualization of Key Processes

Visual representations of the experimental workflow and the targeted biological pathway are essential for a clear understanding of the technology and its application.

Experimental Workflow for ADC Synthesis

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of an ADC using this compound.

Caption: Workflow for ADC synthesis, purification, and characterization.

Targeted Signaling Pathway: HER2 Signaling in Cancer

A prominent application of ADCs is in the treatment of cancers that overexpress certain surface antigens. The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in breast and other cancers.[5] An ADC constructed with this compound could be used to deliver a potent cytotoxic drug to HER2-positive cancer cells. The following diagram illustrates a simplified HER2 signaling pathway that is inhibited by such a targeted therapy.

Caption: Simplified HER2 signaling pathway and ADC mechanism of action.

Upon binding to the HER2 receptor, the ADC is internalized by the cancer cell.[6] The cytotoxic payload is then released, leading to cell death and the inhibition of downstream pro-survival signaling pathways like the PI3K/AKT and MAPK pathways.

Conclusion

This compound is a versatile and well-defined linker for the construction of ADCs. Its heterobifunctional nature allows for a controlled, two-step conjugation process, enabling the precise attachment of a monoclonal antibody to a cytotoxic payload. The inclusion of PEG spacers enhances the solubility and biocompatibility of the final conjugate. A thorough understanding of its chemical properties and the nuances of the maleimide-thiol linkage stability is crucial for the successful development of safe and effective targeted therapies. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working in the exciting and rapidly evolving field of antibody-drug conjugates.

References

Methodological & Application

Application Notes and Protocols for Mal-PEG4-bis-PEG4-propargyl Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Mal-PEG4-bis-PEG4-propargyl, a heterobifunctional crosslinker, in bioconjugation. This linker enables the covalent attachment of a thiol-containing molecule to an azide-bearing molecule through a two-step process involving a maleimide-thiol reaction and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry.

Core Principles

The bioconjugation strategy using this compound relies on two highly specific and efficient chemical reactions:

-

Thiol-Maleimide Reaction: The maleimide (B117702) group reacts with a thiol (sulfhydryl) group, typically from a cysteine residue in a protein or peptide, via a Michael addition.[1][2] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5, forming a stable covalent thioether bond.[2][3][4] At a neutral pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines.[2][3]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group (a terminal alkyne) at the other end of the linker reacts with an azide-modified molecule in the presence of a copper(I) catalyst.[5][6] This "click chemistry" reaction is characterized by its high efficiency, selectivity, and biocompatibility, resulting in a stable triazole linkage.[5][7][8] The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[5] A chelating ligand is often used to stabilize the copper(I) ion and improve reaction efficiency.[5]

Experimental Protocols

This protocol is divided into two main stages: Stage 1: Reaction of this compound with a Thiol-Containing Molecule. Stage 2: Click Chemistry Reaction of the Propargyl-Modified Molecule with an Azide-Containing Molecule.

Stage 1: Thiol-Maleimide Conjugation

This procedure details the conjugation of the maleimide group of the linker to a thiol-containing biomolecule (e.g., a protein with a cysteine residue).

Materials:

-

Thiol-containing biomolecule (e.g., protein, peptide)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. Other non-thiol, non-amine containing buffers like HEPES can also be used.[9][10]

-

Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching reagent: L-cysteine or β-mercaptoethanol.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis.

Protocol:

-

Preparation of Thiol-Containing Biomolecule:

-

If the biomolecule contains disulfide bonds that need to be reduced to free thiols, treat it with a 10-100 fold molar excess of TCEP in conjugation buffer for 20-60 minutes at room temperature.[10]

-

Remove excess TCEP using a desalting column.

-

Dissolve the thiol-containing biomolecule in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[9][10]

-

-

Preparation of this compound Solution:

-

Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.

-

-